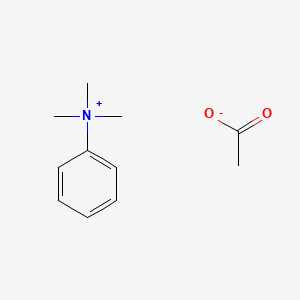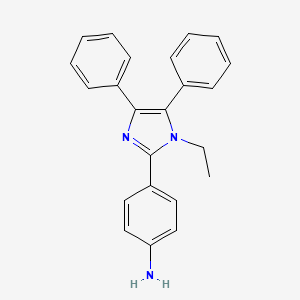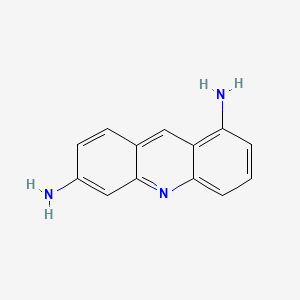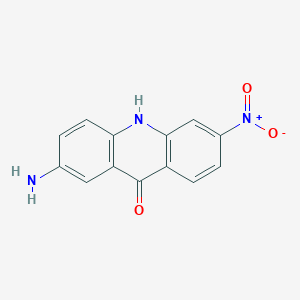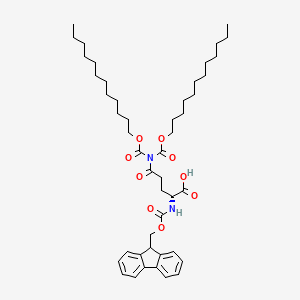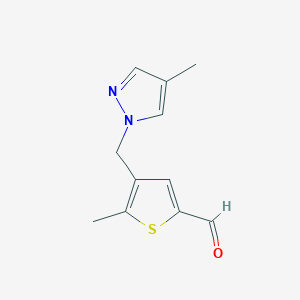![molecular formula C17H15NO2S B15217827 [(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-15-4](/img/structure/B15217827.png)
[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core substituted with a methyl group at the nitrogen atom, a phenyl group at the second position, and a thioacetic acid moiety at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the Nitrogen Atom: The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at the available positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-Methyl-2-phenylindole: A compound with similar structural features but lacking the thioacetic acid moiety.
2-Phenylindole: Another indole derivative with a phenyl group at the second position but without the methyl and thioacetic acid substitutions.
Uniqueness
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the thioacetic acid moiety and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.
特性
CAS番号 |
62663-15-4 |
|---|---|
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(1-methyl-2-phenylindol-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C17H15NO2S/c1-18-14-10-6-5-9-13(14)17(21-11-15(19)20)16(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20) |
InChIキー |
MTESHHVMPQJXBI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


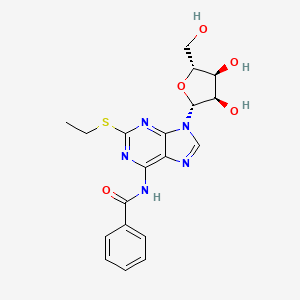
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
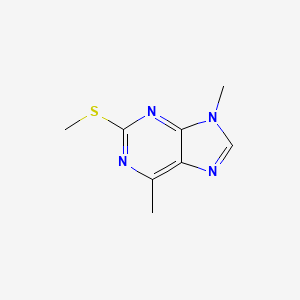
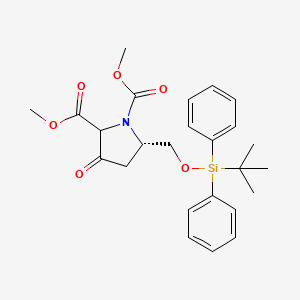
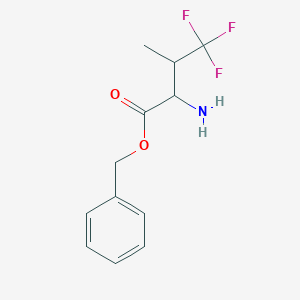
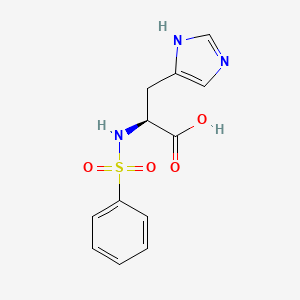
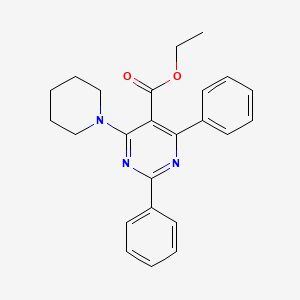
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
